Strontium lactate

Description

BenchChem offers high-quality Strontium lactate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium lactate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

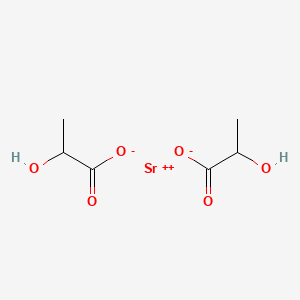

strontium;2-hydroxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H6O3.Sr/c2*1-2(4)3(5)6;/h2*2,4H,1H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCUZKVDGQHXAFK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6Sr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29870-99-3 | |

| Record name | Strontium lactate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029870993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Strontium dilactate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STRONTIUM LACTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC1ZYY6LNZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Strontium Lactate Solubility: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the aqueous and ethanolic solubility of strontium lactate (B86563), including detailed experimental methodologies and data presentation for application in research and pharmaceutical development.

Abstract

Strontium lactate, a salt formed from strontium and lactic acid, is of significant interest in the pharmaceutical and nutraceutical industries, primarily for its potential role in promoting bone health. A thorough understanding of its solubility characteristics in various solvents is paramount for formulation development, bioavailability studies, and manufacturing processes. This technical guide provides a detailed overview of the solubility of strontium lactate in two common solvents: water and ethanol (B145695). It includes a comprehensive compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with this compound.

Introduction

Strontium lactate (Sr(C₃H₅O₃)₂) is a white, odorless, granular powder.[1] Its application as a dietary supplement is primarily linked to the biological activities of strontium, which has been shown to have a dual effect on bone metabolism: stimulating bone formation and inhibiting bone resorption. The efficiency of strontium lactate in biological systems is intrinsically linked to its solubility, which governs its dissolution rate and subsequent absorption.[2] This guide focuses on the solubility of strontium lactate in water, a key factor for oral formulations and in vitro studies, and in ethanol, a common solvent and anti-solvent in pharmaceutical processing.

Solubility of Strontium Lactate

The solubility of strontium lactate is significantly influenced by the nature of the solvent and the temperature. As an ionic compound, it exhibits high polarity, leading to greater solubility in polar solvents like water compared to less polar organic solvents such as ethanol.

Data Presentation

The following table summarizes the available quantitative and qualitative data on the solubility of strontium lactate in water and ethanol at different temperatures.

| Solvent | Temperature | Solubility | Approximate Concentration (g/L) | Reference |

| Water | Room Temp. | 1 part in 3 parts water | ~333 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Water | Boiling | 1 part in 0.5 parts water | ~2000 | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Ethanol | Room Temp. | Slightly soluble / Limited solubility | Limited data available | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Ethanol | Elevated | More soluble than at room temperature | Limited data available | --INVALID-LINK--[3] |

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is crucial for pharmaceutical development. The following protocols describe standard methods for measuring the solubility of a compound like strontium lactate in water and ethanol. These methods are based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment

-

Solute: Strontium Lactate (anhydrous or trihydrate, purity ≥99%)

-

Solvents: Deionized water, Anhydrous ethanol (≥99.5%)

-

Equipment:

-

Analytical balance (±0.1 mg)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Water bath or heating mantle

-

Calibrated thermometers

-

Centrifuge

-

Syringes with filters (e.g., 0.45 µm PTFE or nylon)

-

Volumetric flasks and pipettes

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for concentration analysis.

-

General Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of strontium lactate solubility.

Detailed Methodologies

3.3.1. Equilibrium Solubility Method (Shake-Flask Method)

This is a widely used and reliable method for determining thermodynamic solubility.

-

Preparation: Add an excess amount of strontium lactate to a series of sealed flasks containing a known volume of the solvent (water or ethanol). The excess solid is crucial to ensure that the solution becomes saturated.

-

Equilibration: Place the flasks in a thermostatic shaker set to the desired temperature (e.g., 25 °C, 37 °C). Agitate the flasks for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Preliminary experiments can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, allow the flasks to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

-

Analysis: Accurately dilute the collected sample with the solvent. The concentration of strontium in the sample can be determined using ICP-OES, or the lactate concentration can be quantified by HPLC with a suitable detector (e.g., UV or refractive index).

-

Calculation: Calculate the solubility of strontium lactate from the measured concentration of the saturated solution, expressed in units such as g/L, mg/mL, or mol/L.

3.3.2. Gravimetric Method

This method is simpler but may be less precise than instrumental methods.

-

Preparation and Equilibration: Follow steps 1 and 2 of the Equilibrium Solubility Method.

-

Phase Separation and Sampling: After equilibration, carefully withdraw a known volume of the clear, saturated supernatant using a pre-weighed, heated pipette to prevent crystallization upon cooling.

-

Solvent Evaporation: Transfer the sample to a pre-weighed container and evaporate the solvent completely in a drying oven at an appropriate temperature (e.g., below the decomposition temperature of strontium lactate).

-

Weighing: After complete drying and cooling to room temperature in a desiccator, weigh the container with the solid residue.

-

Calculation: The mass of the dissolved strontium lactate is the difference between the final and initial weights of the container. The solubility can then be calculated based on the initial volume of the supernatant taken.

Factors Influencing Solubility

Several factors can influence the solubility of strontium lactate:

-

Temperature: As indicated in the data table, the solubility of strontium lactate in water increases significantly with temperature.[3] A similar trend is expected in ethanol, although to a lesser extent.

-

pH: The pH of the aqueous solution can affect the equilibrium between lactate and lactic acid, which may have a minor impact on the overall solubility.

-

Presence of Other Solutes: The presence of other ions or excipients in a formulation can alter the solubility of strontium lactate through common ion effects or changes in the solvent properties.

-

Polymorphism: The crystalline form of strontium lactate can influence its solubility. It is important to characterize the solid form used in solubility studies.

Conclusion

This technical guide provides a consolidated resource on the solubility of strontium lactate in water and ethanol, critical for its application in research and drug development. The exceptional aqueous solubility of strontium lactate facilitates its use in oral dosage forms. While its solubility in ethanol is limited, this property can be leveraged in purification and crystallization processes. The provided experimental protocols offer a robust framework for researchers to accurately determine the solubility of strontium lactate under various conditions, enabling informed decisions in formulation design and process development. Further research to quantify the solubility of strontium lactate in ethanol at various temperatures would be beneficial for a more complete understanding of its physicochemical properties.

References

In-depth Technical Guide on the Crystal Structure Analysis of Strontium Lactate Trihydrate

A comprehensive analysis of the crystal structure of strontium lactate (B86563) trihydrate, including its synthesis, crystallographic data, and coordination environment, is not publicly available at this time. Despite extensive searches of chemical databases and the scientific literature, a definitive research article containing the complete crystallographic parameters, such as unit cell dimensions, space group, and atomic coordinates for strontium lactate trihydrate (Sr(C₃H₅O₃)₂·3H₂O), could not be located.

This lack of detailed structural information prevents the creation of an in-depth technical guide as requested. The core requirements of providing quantitative data in structured tables, detailing experimental protocols for crystal structure determination, and visualizing the coordination environment of the strontium ion cannot be fulfilled without access to the primary crystallographic data from a single-crystal X-ray diffraction study.

While general information regarding strontium lactate, such as its molecular formula and methods of synthesis through the neutralization of lactic acid with strontium carbonate or hydroxide, is available, the specific arrangement of atoms in its crystalline trihydrate form has not been published in accessible scientific journals or deposited in crystallographic databases.[1]

For researchers, scientists, and drug development professionals interested in the detailed solid-state chemistry of this compound, this represents a gap in the current body of scientific knowledge. The determination and publication of the crystal structure of strontium lactate trihydrate would be a valuable contribution to the field, providing insights into its coordination chemistry, hydrogen bonding networks, and potential applications based on its solid-state properties.

General Experimental Workflow for Crystal Structure Analysis

For the benefit of researchers who may wish to undertake this analysis, a general experimental workflow for determining the crystal structure of a compound like strontium lactate trihydrate is outlined below. This workflow is based on standard crystallographic techniques.

Caption: Generalized experimental workflow for the determination of a crystal structure.

Hypothetical Coordination Environment

Without experimental data, a diagram of the strontium ion's coordination environment can only be speculative. In hydrated metal carboxylates, the metal ion is typically coordinated by oxygen atoms from the carboxylate groups of the lactate ligands and from the water molecules. The lactate ion can act as a monodentate or a bidentate ligand, and the water molecules can be directly coordinated to the metal center or be present as lattice water involved in hydrogen bonding. A hypothetical coordination environment is depicted below for illustrative purposes only.

Caption: A hypothetical coordination environment of the Strontium ion.

It is our recommendation that researchers in need of this specific crystal structure data consider undertaking its experimental determination to fill this knowledge gap.

References

The Dawn of a Dual-Action Agent: An In-depth Technical Guide to Early Strontium Lactate Studies for Osteoporosis Treatment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational and early research concerning the use of strontium lactate (B86563) for the treatment of osteoporosis. It bridges the seminal observational studies of the mid-20th century with modern pharmacokinetic data and the current understanding of the cellular and molecular mechanisms of action of the strontium ion. This document is intended to serve as a detailed resource, presenting quantitative data in structured tables, elucidating experimental protocols, and visualizing complex biological and experimental workflows.

Historical Context: The First Clinical Observations

The therapeutic potential of strontium for bone health was first suggested in the 1950s. Two key studies from this era laid the groundwork for future research into strontium salts as a treatment for osteoporosis.

The Shorr and Carter Study (1952)

In 1952, Shorr and Carter published a study titled "The usefulness of strontium as an adjuvant to calcium in the remineralization of the skeleton in man." While the full detailed protocol and quantitative results of this study are not widely available in digital archives, its title implies a focus on the synergistic effect of strontium with calcium in improving bone mineralization. This work represented an initial step in considering strontium as a beneficial element for the skeletal system.

The Mayo Clinic Study: McCaslin and Janes (1959)

A more detailed and frequently cited early investigation into strontium's effects on osteoporosis was conducted by McCaslin and Janes at the Mayo Clinic and published in 1959. This case series provided the first significant clinical evidence for the efficacy of strontium lactate in osteoporotic patients.

The study involved the treatment of patients diagnosed with osteoporosis with high doses of strontium lactate over an extended period.

-

Patient Population: The full study included 72 patients with osteoporosis, with a cohort of 32 patients being observed for a longer duration of up to three years. The age of the patients ranged from 34 to 78 years.

-

Treatment Regimen: Patients received 6.4 grams of strontium lactate per day, administered in divided doses. This dosage delivered approximately 1.7 grams of elemental strontium daily. It was noted that patients also received other medications, which may have included hormones.

-

Duration of Treatment: The treatment period varied, ranging from three months to three years.

-

Assessment of Efficacy: Efficacy was primarily assessed through subjective patient-reported outcomes and radiographic examinations to observe changes in bone density.

The results of the McCaslin and Janes study were encouraging, suggesting a significant clinical benefit for patients treated with strontium lactate. The key outcomes are summarized in the table below.

| Parameter | Finding | Citation |

| Subjective Improvement | 84% of the 32 patients followed for an extended period reported marked subjective improvement. | |

| Mobility and Pain | The subjective improvement included increased mobility and freedom from bone pain. | |

| Bone Mineral Density | Radiographic examinations indicated a "restoration in bone mineral density." | |

| Adverse Effects | No adverse effects were reported from the strontium lactate treatment. |

Table 1: Summary of Clinical Outcomes from the McCaslin and Janes (1959) Study.

Modern Pharmacokinetics of Strontium L-Lactate

While the early clinical studies provided proof-of-concept, they lacked the detailed pharmacokinetic analysis that is standard in modern drug development. A recent clinical study (NCT03761979) has provided valuable insight into the safety and pharmacokinetics of orally administered strontium L-lactate in healthy adults.

Experimental Protocol (NCT03761979)

This study was designed to assess the bioavailability and safety of ascending doses of strontium L-lactate.

-

Study Design: An open-label, single-group, ascending dose study.

-

Participant Population: Ten healthy adult men and women with a mean age of 43 ± 2 years.

-

Intervention: Participants ingested single ascending doses of strontium L-lactate once per week for three consecutive weeks. The doses were administered as elemental strontium: 170 mg, 340 mg, and 680 mg.

-

Pharmacokinetic Sampling: Fasting blood samples were collected pre-dose and at 1, 2, 3, 4, 5, 6, 8, and 12 hours post-dose at each visit to determine serum strontium concentrations.

Caption: Workflow for the ascending dose pharmacokinetic study of strontium L-lactate.

Pharmacokinetic Data

The study demonstrated that strontium from strontium L-lactate is readily bioavailable after oral administration. The key pharmacokinetic parameters are summarized in the table below.

| Dose (Elemental Sr) | Mean Cmax (mg/dL) | Mean Tmax (hours) | Estimated Oral Bioavailability | Citation |

| 170 mg | 2.6 ± 0.6 | ~3.1 | 27% - 34% | |

| 340 mg | 6.4 ± 1.8 | ~3.2 | 27% - 34% | |

| 680 mg | 9.3 ± 2.1 | ~2.8 | 27% - 34% |

Table 2: Summary of Pharmacokinetic Parameters for Strontium L-Lactate in Healthy Adults.

The serum concentrations achieved with the 170 mg and 340 mg doses were noted to be in ranges considered beneficial for the treatment of low bone mineral density. No product-related adverse events were observed during this study.

Mechanism of Action: The Dual Effect of the Strontium Ion

While early studies focused on the clinical outcomes, subsequent research, primarily with strontium ranelate, has elucidated the cellular and molecular mechanisms by which the strontium ion exerts its therapeutic effects on bone. Due to the dissociation of strontium salts in the body, the mechanism of action is attributed to the strontium ion (Sr²⁺) itself and is therefore applicable to strontium lactate. Strontium is understood to have a unique dual-action, or "uncoupling," effect on bone remodeling: it simultaneously stimulates bone formation by osteoblasts and inhibits bone resorption by osteoclasts.

Stimulation of Osteoblasts (Bone Formation)

Strontium promotes the proliferation and differentiation of pre-osteoblasts into mature bone-forming osteoblasts. It also enhances the synthesis of bone matrix proteins, such as collagen, and inhibits osteoblast apoptosis, thereby increasing their lifespan and overall bone-forming capacity.

Inhibition of Osteoclasts (Bone Resorption)

Concurrently, strontium inhibits the differentiation of osteoclast precursors into mature, bone-resorbing osteoclasts. It also induces apoptosis in mature osteoclasts, which reduces the overall number of active bone-resorbing cells.

The Central Role of the Calcium-Sensing Receptor (CaSR)

The primary molecular target for the strontium ion in bone cells is believed to be the Calcium-Sensing Receptor (CaSR). Strontium, being chemically similar to calcium, acts as an agonist for the CaSR on the surface of both osteoblasts and osteoclasts.

Activation of the CaSR by strontium triggers a cascade of intracellular signaling pathways that ultimately lead to the observed dual effect on bone metabolism.

In vitro biocompatibility of strontium lactate

An In-Depth Technical Guide to the In Vitro Biocompatibility of Strontium Lactate (B86563)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium is a trace element that shares chemical similarities with calcium and is known for its beneficial effects on bone metabolism.[1] It exhibits a dual-action mechanism, simultaneously stimulating bone formation and inhibiting bone resorption.[1][2][3] Strontium lactate, as a salt, serves as a delivery vehicle for strontium ions (Sr²⁺), which are the biologically active component. These ions have been shown to promote the proliferation and differentiation of osteogenic precursor cells, making strontium-based compounds promising candidates for bone tissue engineering and osteoporosis treatment.[4][5][6]

This technical guide provides a comprehensive overview of the in vitro biocompatibility of strontium, focusing on the cellular and molecular responses to Sr²⁺ ions. It summarizes key quantitative data, details common experimental protocols, and visualizes the underlying signaling pathways to support research and development in this field.

Cytotoxicity and Cell Proliferation

The biocompatibility of a material is fundamentally assessed by its effect on cell viability and proliferation. In vitro studies consistently demonstrate that the effects of strontium are dose-dependent. At optimal concentrations, strontium enhances cell proliferation, while at excessively high concentrations, it can exhibit cytotoxic effects.

Quantitative Data on Cytotoxicity and Proliferation

The following table summarizes the observed effects of strontium ions on the viability and proliferation of various cell types relevant to bone regeneration.

| Cell Type | Strontium Source & Concentration | Assay | Key Outcome | Reference(s) |

| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3-12 mM) | MTT | No significant effect on cell viability. | [7] |

| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (>24 mM) | MTT | Significantly decreased cell viability. | [7] |

| Human Bone Marrow Stromal Cells (hBMSCs) | Strontium Ions (0.9-1.8 mM) | Proliferation Assay | Highest proliferation observed in this range in calcium-lacking media. | [8][9] |

| Human Preadipocytes (hADSCs) | Strontium Chloride (5 µM - 400 µM) | Cell Growth Assay | Promoted cell proliferation. | [10] |

| Fibula & Mandible BMSCs | Strontium Chloride (360 mg/L) | Proliferation Assay | Increased proliferation rate compared to lower concentrations. | [11][12] |

| Primary Rat Osteoblasts | Strontium Lactate | LDH Release | Moderate decreases in cell viability observed. | [13] |

Osteogenic Differentiation Potential

A key attribute of strontium for bone regeneration applications is its potent ability to induce osteogenic differentiation in mesenchymal stem cells and pre-osteoblastic cell lines. This is typically evaluated by measuring markers of osteoblast maturation, including enzyme activity, gene expression, and mineralized matrix deposition.

Quantitative Data on Osteogenic Differentiation

The table below presents a summary of studies investigating the effect of strontium on key osteogenic markers.

| Cell Type | Strontium Source & Concentration | Time Point | Marker Assessed | Key Outcome | Reference(s) |

| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (1 mM) | 4 & 14 days | ALP Activity | Significant increase compared to control. | [10] |

| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3 mM) | 3 days | RUNX2, OCN (Gene Expression) | Significant increase in gene expression. | [7][14] |

| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3 mM) | 7 days | ALP Staining | Highest ALP activity observed at this concentration. | [15] |

| MC3T3-E1 Mouse Pre-osteoblasts | Strontium Chloride (3 mM) | 21 days | Alizarin Red Staining | Optimal mineralized nodule formation. | [15] |

| Human Preadipocytes (hADSCs) | Strontium Chloride (400 µM) | Not Specified | ALP Activity | Increased ALP production, indicating early osteoinduction. | [2][10] |

| Human Mesenchymal Stem Cells (hMSCs) | Strontium Ions | Not Specified | ECM Gene Expression | Upregulated extracellular matrix gene expression. | [16] |

| Fibula & Mandible BMSCs | Strontium Chloride (360 mg/L) | 7, 14, 21 days | OCN, OPN (Gene Expression) | Increased gene expression. | [11][12] |

| Fibula & Mandible BMSCs | Strontium Chloride (360 mg/L) | 14 & 21 days | Mineralized Nodules | More evident formation of mineralized nodules. | [11][12] |

Molecular Mechanisms of Action

Strontium exerts its pro-osteogenic effects by modulating several key intracellular signaling pathways. Sr²⁺ ions can act as an agonist for the Calcium-Sensing Receptor (CaSR), initiating downstream cascades that control gene expression related to cell fate.[1][10]

Key Signaling Pathways

Several interconnected pathways are activated by strontium to promote osteogenesis:

-

Wnt/β-catenin Signaling: Strontium has been shown to activate the canonical Wnt/β-catenin pathway.[16] This leads to the nuclear translocation of β-catenin, which in turn activates the transcription of key osteogenic genes, including Runt-related transcription factor 2 (RUNX2).[16][17]

-

Ras/MAPK Signaling: The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK1/2 and p38, is another critical target.[18] Strontium activates this cascade, leading to the phosphorylation and enhanced transcriptional activity of RUNX2, a master regulator of osteoblast differentiation.[1][18]

-

AMPK/mTOR-Mediated Autophagy: More recent studies have revealed that strontium can induce autophagy in pre-osteoblastic cells by activating AMP-activated protein kinase (AMPK) and inhibiting the mammalian target of rapamycin (B549165) (mTOR).[7][14] This autophagic process is linked to the enhancement of osteogenic differentiation.[7][14]

-

RANKL/OPG Axis: In addition to promoting bone formation, strontium also influences bone resorption. It can increase the expression of osteoprotegerin (OPG) while suppressing the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), thereby inhibiting osteoclast formation and activity.[10]

Standardized Experimental Protocols

To ensure reproducibility and comparability of results, standardized protocols are essential. This section outlines the methodologies for key in vitro assays used to evaluate the biocompatibility of strontium lactate.

General Experimental Workflow

The in vitro evaluation of strontium lactate typically follows a multi-step process, beginning with cytotoxicity screening and progressing to functional assays that assess its pro-osteogenic capabilities.

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[19][20]

-

Cell Seeding: Seed cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of strontium lactate (and appropriate controls). Incubate for the desired period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

-

Incubation: Incubate the plate for 4 hours at 37°C in a humidified CO₂ incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[20]

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.[20]

-

Measurement: Shake the plate for 15 minutes to ensure complete dissolution.[19] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background.[20]

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.[21]

-

Cell Culture and Lysis: Culture cells in 24- or 48-well plates with strontium lactate for a specified period (e.g., 7 or 14 days). Wash the cell monolayer with PBS. Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).[21]

-

Substrate Reaction: Transfer the cell lysate to a 96-well plate. Add an ALP substrate solution, such as p-nitrophenyl phosphate (B84403) (pNPP), in an alkaline buffer.[22]

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.[23] ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: Measure the absorbance at 405 nm.[21] The activity is proportional to the absorbance and can be quantified using a p-nitrophenol standard curve.

Alizarin Red S Staining for Mineralization

This assay detects calcium deposition, a late-stage marker of osteogenic differentiation.

-

Cell Culture: Culture cells in multi-well plates with osteogenic medium and strontium lactate for 14-21 days, refreshing the medium every 2-3 days.

-

Fixation: Aspirate the medium, wash the cells gently with PBS, and fix them with 4% paraformaldehyde or 70% ethanol (B145695) for 10-15 minutes.

-

Staining: Wash the fixed cells with deionized water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.

-

Washing: Carefully aspirate the staining solution and wash the wells multiple times with deionized water to remove excess stain.

-

Visualization and Quantification: Visualize the red-orange mineralized nodules using a microscope. For quantification, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride and the absorbance measured at approximately 562 nm.

Conclusion

The in vitro evidence strongly supports the biocompatibility of strontium lactate at appropriate concentrations. Strontium ions (Sr²⁺) effectively enhance the proliferation and osteogenic differentiation of various stem cell and pre-osteoblast populations.[10][11] The mechanisms of action are multifactorial, involving the activation of key osteogenic signaling pathways such as Wnt/β-catenin and Ras/MAPK, often initiated through the Calcium-Sensing Receptor.[16][18] The dose-dependent nature of these effects underscores the importance of careful concentration screening for any specific application.[7] This guide provides the foundational data, protocols, and mechanistic understanding for professionals engaged in the development of strontium-based biomaterials and therapeutics for bone regeneration.

References

- 1. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A review of the latest insights into the mechanism of action of strontium in bone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comparative Study on Physicochemical Properties and In Vitro Biocompatibility of Sr-Substituted and Sr Ranelate-Loaded Hydroxyapatite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Advanced applications of strontium-containing biomaterials in bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Strontium ions promote in vitro human bone marrow stromal cell proliferation and differentiation in calcium-lacking media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strontium ions promote in vitro human bone marrow stromal cell proliferation and differentiation in calcium‐lacking media | Semantic Scholar [semanticscholar.org]

- 10. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strontium enhances proliferation and osteogenic behavior of bone marrow stromal cells of mesenchymal and ectomesenchymal origins in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Strontium Functionalized in Biomaterials for Bone Tissue Engineering: A Prominent Role in Osteoimmunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. drmillett.com [drmillett.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. biolabo.fr [biolabo.fr]

Thermal decomposition of strontium lactate

An In-depth Technical Guide to the Thermal Decomposition of Strontium Lactate (B86563)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of strontium lactate. While direct, detailed experimental studies on strontium lactate are limited in publicly accessible literature, this document synthesizes information from analogous compounds, particularly other alkaline earth metal lactates and oxalates, to propose a likely decomposition pathway and provide relevant quantitative data. This guide includes detailed experimental protocols for the analytical techniques used to study thermal decomposition and visual diagrams to illustrate the decomposition pathway and experimental workflow.

Introduction

Strontium lactate, with the chemical formula Sr(C₃H₅O₃)₂, is a salt of strontium and lactic acid. Understanding its thermal behavior is crucial for various applications, including the synthesis of advanced materials where it may be used as a precursor for strontium oxide or strontium carbonate, and in pharmaceutical manufacturing where thermal stability is a critical parameter. The thermal decomposition of metal carboxylates, such as lactates, typically proceeds through stages involving dehydration, decomposition of the anhydrous salt to a carbonate, and finally, decomposition of the carbonate to the metal oxide.

Proposed Thermal Decomposition Pathway

Based on the thermal behavior of similar compounds like calcium lactate and strontium oxalate (B1200264), the thermal decomposition of strontium lactate is proposed to occur in three primary stages:

-

Stage I: Dehydration: The initial stage involves the loss of any water of hydration associated with the strontium lactate molecule.

-

Stage II: Decomposition to Strontium Carbonate: The anhydrous strontium lactate then decomposes to form strontium carbonate (SrCO₃) and various gaseous byproducts.

-

Stage III: Decomposition to Strontium Oxide: At higher temperatures, the strontium carbonate intermediate decomposes to strontium oxide (SrO) and carbon dioxide.[1]

This proposed pathway is visualized in the following diagram:

Quantitative Data Summary

Table 1: Thermal Decomposition of Strontium Oxalate Hydrate (SrC₂O₄·1.25H₂O) [1]

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Product |

| Dehydration (Step 1) | 127 - 180 | 150 | 2.3 | 2.3 | SrC₂O₄·H₂O |

| Dehydration (Step 2) | 180 - 250 | 210 | 9.1 | 8.6 | Anhydrous SrC₂O₄ |

| Decomposition to Carbonate | 400 - 600 | ~500 | 14.1 | 14.3 | SrCO₃ |

| Decomposition to Oxide | > 900 | - | 22.2 | 22.1 | SrO |

Table 2: Thermal Decomposition of Strontium Carbonate (SrCO₃) [2]

| Decomposition Stage | Temperature Range (°C) | Atmosphere | Notes |

| Decomposition to SrO | 1000 - 1200 | Air | Total decomposition to SrO at 1200°C after 45 minutes. |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal decomposition of strontium lactate and similar materials.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature and mass loss associated with each decomposition stage.

Instrumentation: A simultaneous TGA-DTA or TGA-DSC (Differential Scanning Calorimetry) instrument.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of strontium lactate (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

Atmosphere: The experiment is typically run under a controlled atmosphere, such as dry air or an inert gas (e.g., nitrogen or argon), at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Rate: A linear heating rate is applied, commonly in the range of 5-20°C/min.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1200°C).

-

-

Data Acquisition: The instrument records the sample mass (TGA) and the temperature difference between the sample and a reference (DTA) or the heat flow to the sample (DSC) as a function of temperature.

-

Data Analysis: The resulting TGA curve is analyzed to determine the onset and end temperatures of each mass loss event, as well as the percentage of mass lost. The DTA/DSC curve reveals whether each event is endothermic or exothermic.

X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Instrumentation: A powder X-ray diffractometer.

Methodology:

-

Sample Preparation: Samples of strontium lactate are heated to specific temperatures corresponding to the completion of each decomposition stage observed in the TGA analysis. The samples are then cooled to room temperature.

-

In-situ XRD (optional): For more detailed analysis, an XRD instrument equipped with a high-temperature stage can be used to collect diffraction patterns as the sample is heated.

-

Data Acquisition: The powdered sample is mounted on a sample holder, and an X-ray diffraction pattern is collected over a specific range of 2θ angles.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) to identify the crystalline phases present in the sample.

The general workflow for the thermal analysis of strontium lactate is depicted below:

Logical Relationships of Decomposition Products

The thermal decomposition of strontium lactate follows a clear logical progression from a complex organic salt to simpler inorganic compounds. This relationship is illustrated in the diagram below.

Conclusion

The thermal decomposition of strontium lactate is expected to proceed through dehydration, followed by decomposition to strontium carbonate, and finally to strontium oxide at higher temperatures. While specific quantitative data for strontium lactate is sparse, analysis of analogous compounds provides a solid framework for understanding its thermal behavior. The experimental protocols outlined in this guide provide a robust methodology for researchers to conduct their own detailed investigations into the thermal properties of strontium lactate. Such studies would be invaluable for providing the specific quantitative data needed for various industrial and pharmaceutical applications.

References

An In-depth Technical Guide to the Properties and Biological Activity of Strontium Lactate (CAS Number: 29870-99-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium lactate (B86563) (CAS No. 29870-99-3), a salt of strontium and lactic acid, has garnered significant interest in the biomedical field, particularly for its potential applications in promoting bone health and treating osteoporosis. This technical guide provides a comprehensive overview of the physicochemical properties, biological activities, and underlying molecular mechanisms of strontium lactate. Detailed experimental protocols for in vitro and in vivo studies are presented, along with visualizations of the key signaling pathways modulated by strontium. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and bone biology research.

Physicochemical Properties

Strontium lactate is a white, granular powder.[1] Its fundamental physicochemical properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties of Strontium Lactate

| Property | Value | References |

| CAS Number | 29870-99-3 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₆H₁₀O₆Sr | [2][5][6] |

| Molecular Weight | 265.76 g/mol | [1][2] |

| Appearance | White granular powder or crystals | [1][4][6] |

| Density | 1.276 g/cm³ | [8] |

| Boiling Point | 227 °C (441 °F; 500 K) | [8] |

| Flash Point | 109.9 °C | [9] |

Table 2: Solubility Profile of Strontium Lactate

| Solvent | Solubility | Temperature | References |

| Water | Soluble in 3 parts water (~333 g/L) | Room Temperature | [3][9][10] |

| Boiling Water | Soluble in 0.5 parts water | 100 °C | [9][10] |

| Alcohol | Slightly soluble | Room Temperature | [3][9][10] |

Biological Activity and Applications in Drug Development

Strontium lactate is primarily investigated for its beneficial effects on bone metabolism. It is explored as a dietary supplement and a potential therapeutic agent for osteoporosis.[3][4] The biological activity of strontium is attributed to its dual effect on bone cells: stimulating bone formation by osteoblasts and inhibiting bone resorption by osteoclasts.

Signaling Pathways Modulated by Strontium

Strontium exerts its effects on bone cells by modulating several key signaling pathways. The primary mechanism involves the activation of the Calcium-Sensing Receptor (CaSR), which subsequently triggers downstream cascades.

Calcium-Sensing Receptor (CaSR) Pathway

Strontium acts as an agonist for the CaSR on both osteoblasts and osteoclasts.[11] Activation of CaSR by strontium initiates a cascade of intracellular events, including the activation of phospholipase Cβ (PLCβ), which leads to the production of inositol (B14025) 1,4,5-triphosphate (IP3). IP3 then triggers the release of intracellular calcium (Ca²⁺), leading to the activation of various downstream signaling pathways like MAPK/ERK1/2 and Wnt/NFATc.[11][12]

Wnt/β-catenin Signaling Pathway

Strontium has been shown to activate the canonical Wnt/β-catenin signaling pathway in osteoblasts. This activation is, in part, mediated by the CaSR. Strontium promotes the nuclear translocation of β-catenin, a key event in this pathway, which in turn stimulates the transcription of genes involved in osteoblast proliferation, differentiation, and survival.

References

- 1. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saxagliptin enhances osteogenic differentiation in MC3T3-E1 cells, dependent on the activation of AMP-activated protein kinase α (AMPKα)/runt-related transcription factor-2 (Runx-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Strontium ranelate does not stimulate bone formation in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Strontium promotes calcium oscillations in mouse meiotic oocytes and early embryos through InsP3 receptors, and requires activation of phospholipase and the synergistic action of InsP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and chemical formula of strontium lactate

For Immediate Release

This technical guide provides an in-depth analysis of the chemical properties and biological significance of strontium lactate (B86563), a compound of interest in the fields of pharmacology and drug development, particularly in the context of bone metabolism. This document is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Data

Strontium lactate exists in both anhydrous and hydrated forms. The key quantitative data for these forms are summarized below.

| Property | Anhydrous Strontium Lactate | Strontium Lactate Trihydrate |

| Chemical Formula | C₆H₁₀O₆Sr[1][2] | C₆H₁₀O₆Sr·3H₂O |

| Molecular Weight | 265.76 g/mol [1][2][3][4] | 319.8 g/mol [5] |

| Synonyms | Strontium bis(2-hydroxypropanoate) | - |

| CAS Number | 29870-99-3[1][4] | - |

| Appearance | White, odorless, granular powder[1] | - |

| Solubility | Soluble in approximately 3 parts of water; slightly soluble in alcohol[1][4] | - |

Experimental Protocols

Synthesis of Strontium Lactate

A common method for the synthesis of strontium lactate involves the neutralization of lactic acid with a strontium base.[6]

Materials:

-

Lactic acid (moderately dilute solution)

-

Strontium carbonate (SrCO₃) or Strontium hydroxide (B78521) (Sr(OH)₂)

-

Distilled water

-

Stirring apparatus

-

Heating apparatus (e.g., water bath, heating mantle)

-

Filtration apparatus

Procedure:

-

A moderately dilute solution of lactic acid is prepared in a reaction vessel.

-

Slowly, and with constant stirring, strontium carbonate or strontium hydroxide is added to the lactic acid solution until the acid is completely neutralized. Effervescence (in the case of strontium carbonate) will cease upon completion of the reaction.

-

The resulting solution is filtered to remove any unreacted starting material or impurities.

-

The clear filtrate, containing aqueous strontium lactate, is then gently heated to evaporate the solvent.

-

The evaporation is continued until a dry, white, granular powder of strontium lactate is obtained.[6] For the trihydrate form, the crystallization process would need to be controlled under specific temperature and humidity conditions, although the trihydrate loses its water of crystallization at 120°C.[1]

Biological Activity and Signaling Pathways

Strontium ions, delivered in the form of salts like strontium lactate, have been shown to play a role in bone metabolism.[7] The primary mechanism of action is believed to be the dual effect of stimulating bone formation and inhibiting bone resorption. This is mediated through the activation of the Calcium-Sensing Receptor (CaSR) on bone cells.[8][9]

Signaling Pathway in Bone Metabolism

The following diagram illustrates the signaling pathway initiated by strontium in osteoblasts, leading to a favorable balance in bone turnover.

Caption: Strontium's signaling pathway in osteoblasts.

Activation of the CaSR by strontium ions in osteoblasts leads to two key downstream effects: an increase in the production of osteoprotegerin (OPG) and a decrease in the expression of Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL).[8][9][10] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor (RANK) on osteoclast precursors. This inhibition of the RANKL/RANK pathway ultimately leads to decreased osteoclast differentiation and activity, thus reducing bone resorption. The overall effect is a shift in bone remodeling dynamics towards increased bone formation.[8][9]

References

- 1. Strontium Lactate [drugfuture.com]

- 2. merckindex.rsc.org [merckindex.rsc.org]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. GSRS [precision.fda.gov]

- 6. Strontium lactate - Wikipedia [en.wikipedia.org]

- 7. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Incorporation of Strontium Lactate into Hydrogels

Audience: Researchers, scientists, and drug development professionals.

Introduction: Strontium is a trace element recognized for its beneficial effects on bone and cartilage tissue engineering. It has been shown to stimulate bone formation, inhibit bone resorption, and promote chondrogenic differentiation.[1][2] Hydrogels serve as excellent three-dimensional scaffolds for tissue regeneration and as vehicles for the controlled delivery of therapeutic agents like strontium ions. The incorporation of strontium into hydrogels can enhance their bioactivity, promoting cellular proliferation, differentiation, and tissue repair. Strontium lactate (B86563), as a water-soluble salt, offers a readily available source of strontium ions for straightforward and homogenous incorporation into various hydrogel systems.[3]

These application notes provide detailed protocols for incorporating strontium lactate into two common types of hydrogels: alginate (via ionic crosslinking) and gelatin methacryloyl (GelMA) (via physical entrapment). It also outlines methods for characterization and summarizes key findings and signaling pathways involved.

Key Data on Strontium-Loaded Hydrogels

The following tables summarize quantitative data from studies on hydrogels incorporating strontium, providing a reference for expected material properties and biological outcomes.

Table 1: Physical and Mechanical Properties of Strontium-Loaded Hydrogels

| Hydrogel Type | Strontium Source | Property | Value |

| Chitosan/Wood | Strontium Ions | Tensile Strength | ~12 MPa[4] |

| Keratin/Hyaluronic Acid | Strontium Ranelate (0.5 mM) | Pore Size | 217.2 μm[5] |

| Porosity | 57%[5] | ||

| Swelling Rate | 1759.52%[5] | ||

| Elastic Modulus | 3.41 kPa[5] | ||

| GelMA | Strontium Ions | Mechanical Strength (GMS) | 0.12 ± 0.003 MPa[2] |

| Alginate-Biochar | Strontium Ions | Max. Uptake Capacity (HG-A) | 108.5 mg/g |

Table 2: Biological Effects and Concentrations of Strontium in Hydrogels

| Biological Effect | Strontium Concentration | Cell/System | Key Findings |

| Osteogenesis & Angiogenesis | 1% Strontium | Bone Marrow Stromal Cells (BMSCs) | Upregulation of RUNX2, OCN, VEGF genes.[4] |

| Osteogenesis | 0.001 - 0.1 mM | Human BMSCs | Stimulation of proliferation and osteogenic lineage commitment.[4] |

| Chondrogenesis | 0.25 mM (Strontium Ranelate) | Rat BMSCs | Promoted chondrogenic differentiation without inhibiting proliferation.[2] |

| Chondrogenesis | 30 mM (Strontium Chloride) | GelMA Hydrogel | Enhanced chondrogenic differentiation of BMSCs.[2][6] |

| Anti-inflammatory | 0.5 mM (Strontium Ranelate) | RAW264.7 cells | Reduced expression of IL-6 and TNF-α.[5] |

Experimental Protocols

The following diagram illustrates a general workflow for the fabrication and analysis of strontium-loaded hydrogels.

Caption: General workflow for fabricating and analyzing strontium-loaded hydrogels.

Protocol 1: Incorporation of Strontium Lactate into Alginate Hydrogels via Ionic Crosslinking

This protocol describes the fabrication of alginate hydrogel beads or discs where strontium ions act as the crosslinking agent, replacing the more commonly used calcium ions.

Materials:

-

Sodium Alginate powder (medium viscosity)

-

Strontium Lactate (pharmaceutical grade)

-

Deionized (DI) water

-

HEPES buffer (10 mM, pH 7.4)

-

Magnetic stirrer and stir bar

-

Syringe with a 22G needle (for beads) or casting molds (for discs)

Methodology:

-

Prepare Alginate Solution:

-

Dissolve sodium alginate powder in HEPES buffer to a final concentration of 2% (w/v).

-

Stir the solution at room temperature overnight to ensure complete dissolution and homogeneity.

-

-

Prepare Strontium Lactate Crosslinking Solution:

-

Prepare a 100 mM strontium lactate solution in DI water. Strontium chloride (SrCl₂) is often cited, but water-soluble strontium lactate can be used interchangeably based on molar equivalence of Sr²⁺.[1]

-

-

Hydrogel Fabrication (Beads):

-

Draw the 2% sodium alginate solution into a syringe.

-

Extrude the alginate solution dropwise into the strontium lactate crosslinking solution while gently stirring.

-

Allow the resulting beads to crosslink in the solution for at least 30 minutes to ensure complete gelation.[7]

-

-

Hydrogel Fabrication (Discs):

-

Pour the 2% sodium alginate solution into a cylindrical mold.

-

Immerse the mold in the 100 mM strontium lactate solution and allow it to crosslink overnight.[1]

-

-

Washing:

-

Collect the hydrogel beads or discs and wash them thoroughly with DI water to remove any unreacted crosslinking solution.

-

Store the hydrogels in a sterile buffer (e.g., PBS) at 4°C.

-

Protocol 2: Incorporation of Strontium Lactate into GelMA Hydrogels via Entrapment

This protocol details the physical entrapment of strontium lactate within a GelMA hydrogel network, which is then solidified using UV photocrosslinking.

Materials:

-

Gelatin Methacryloyl (GelMA) lyophilisate

-

Strontium Lactate

-

Phosphate-buffered saline (PBS)

-

Photoinitiator (e.g., Irgacure 2959, LAP)

-

UV light source (365 nm)

-

Vortex mixer

Methodology:

-

Prepare GelMA Solution:

-

Dissolve GelMA lyophilisate in PBS at 50°C to create a 10% (w/v) solution.[2]

-

-

Add Strontium Lactate:

-

To the GelMA solution, add strontium lactate to achieve the desired final concentration (e.g., 30 mM).[2] Ensure it dissolves completely.

-

-

Add Photoinitiator:

-

Under light-avoiding conditions, add the photoinitiator to the GelMA/strontium solution at a concentration of 0.5% (w/v).[6] Mix thoroughly until dissolved.

-

-

Photocrosslinking:

-

Pipette the final solution into a mold of the desired shape.

-

Expose the solution to UV light (365 nm) for a sufficient time (e.g., 60-180 seconds) to achieve full crosslinking. The exact time will depend on the photoinitiator concentration and light intensity.

-

-

Post-Fabrication:

-

Gently remove the crosslinked hydrogel from the mold.

-

Wash with sterile PBS to remove any unreacted components.

-

Store in sterile PBS at 4°C until use.

-

Signaling Pathways Activated by Strontium

Strontium ions released from hydrogels can modulate key cellular signaling pathways to promote tissue regeneration. The diagram below illustrates the primary pathways involved in osteogenesis.

Caption: Strontium activates PI3K/AKT and Wnt/β-catenin pathways for osteogenesis.

Pathway Description:

-

PI3K/AKT Pathway: Strontium ions have been shown to activate the PI3K/AKT signaling cascade. This leads to the phosphorylation of AKT (p-AKT), which in turn upregulates key osteogenic (RUNX2, OCN) and angiogenic (VEGF) markers, promoting both bone formation and the development of a blood supply.[4]

-

Wnt/β-catenin Pathway: Strontium can also activate the Wnt/β-catenin pathway. This prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus, where it activates genes associated with osteoblast proliferation and differentiation.[1]

-

HIF-1α Pathway: In cartilage repair, strontium has been reported to stimulate chondrocyte proliferation and maturation through the activation of the HIF-1α signaling pathway.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Construction of strontium-loaded injectable lubricating hydrogel and its role in promoting repair of cartilage defects - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM01260G [pubs.rsc.org]

- 3. US11026906B2 - Pharmaceutical quality strontium L-lactate - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Strontium ranelate-loaded human hair keratin-hyaluronic acid hydrogel accelerates wound repair with anti-inflammatory and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Strontium Lactate-Induced Osteogenic Differentiation of Mesenchymal Stem Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing strontium lactate (B86563) to induce the differentiation of mesenchymal stem cells (MSCs) into osteoblasts. Strontium, an alkaline earth metal, has been shown to have a dual effect on bone metabolism: it stimulates bone formation and inhibits bone resorption, making it a person of interest in the field of bone tissue engineering and osteoporosis treatment.[1][2][3][4] Strontium lactate, as a source of strontium ions, can effectively promote the commitment of MSCs to the osteogenic lineage.

Mechanism of Action

Strontium promotes the osteogenic differentiation of MSCs through the activation of several key signaling pathways. Upon entering the cell, strontium ions have been shown to stimulate the Ras/MAPK signaling cascade, leading to the phosphorylation of ERK1/2 and p38.[5][6] This, in turn, enhances the transcriptional activity of Runt-related transcription factor 2 (Runx2), a master regulator of osteogenesis.[1][5][6] Additionally, strontium has been found to activate the Wnt/β-catenin signaling pathway, leading to the accumulation and nuclear translocation of β-catenin, which further promotes the expression of osteogenic genes.[7] More recent studies have also implicated the AMPK/mTOR pathway in strontium-induced osteogenesis, where strontium activates autophagy, a cellular process crucial for differentiation.[3][8]

Quantitative Data Summary

The following tables summarize the dose-dependent and time-dependent effects of strontium on the osteogenic differentiation of MSCs as reported in the literature. It is important to note that the optimal concentration and duration of treatment may vary depending on the source of MSCs (e.g., bone marrow, adipose tissue, placenta) and specific experimental conditions.[9][10]

Table 1: Dose-Dependent Effects of Strontium on Osteogenic Markers

| Strontium Concentration | Effect on Proliferation | Effect on ALP Activity | Effect on Mineralization | Key Osteogenic Gene Expression Changes |

| 0.1 mM | No significant effect | Variable, may slightly increase | No significant enhancement | Upregulation of OPN (days 7 & 14) in PDB-MSCs[9] |

| 1 mM | Promotes proliferation | Variable, may slightly increase | No significant enhancement | Upregulation of OC (day 7) in PDB-MSCs[9] |

| 3 mM | - | - | - | Significant increase in RUNX2 and OCN expression[3] |

| 10 mM | Promotes proliferation | Significant increase | Significant enhancement | Upregulation of OC (days 7 & 14), OPN (day 7), and OPG (days 3, 7, & 14) in PDB-MSCs[9] |

| 25 µM | - | - | Significantly increased at 14 and 21 days | Augments late osteogenic gene expression[10] |

| 500 µM | - | Enhanced at 4, 7, and 14 days | Reduced | Increased early osteogenic marker expression[10] |

| >1 mM | Can induce apoptosis in hASCs | - | Inhibited | - |

PDB-MSCs: Placental Decidual Basalis-derived Mesenchymal Stem Cells; hASCs: human Adipose-derived Stem Cells; OPN: Osteopontin; OC: Osteocalcin; OPG: Osteoprotegerin; RUNX2: Runt-related transcription factor 2.

Table 2: Time-Dependent Effects of Strontium on Osteogenic Gene Expression

| Gene | Day 3 | Day 7 | Day 14 |

| RUNX2 | Increased expression with 3 mM Sr[3] | - | - |

| ALP | - | Increased expression | - |

| OPN | - | Increased expression with 0.1 mM and 10 mM Sr in PDB-MSCs[9] | Increased expression with 0.1 mM Sr in PDB-MSCs[9] |

| OCN | - | Increased expression with 1 mM and 10 mM Sr in PDB-MSCs[9] | Increased expression with 10 mM Sr in PDB-MSCs[9] |

| OPG | Increased expression with 10 mM Sr in PDB-MSCs[9] | Increased expression with 10 mM Sr in PDB-MSCs[9] | Increased expression with 10 mM Sr in PDB-MSCs[9] |

Visualized Signaling Pathways and Experimental Workflow

Caption: Signaling pathways activated by strontium lactate in MSCs.

Caption: Experimental workflow for strontium-induced osteogenesis.

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

MSC Culture and Osteogenic Induction

-

Cell Culture: Culture MSCs in a standard growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere of 5% CO₂.

-

Seeding: Seed MSCs in appropriate culture vessels (e.g., 6-well or 12-well plates) at a density of approximately 4.2 x 10³ cells/cm². Allow cells to adhere and reach 70-80% confluency.

-

Osteogenic Induction: Replace the growth medium with an osteogenic induction medium.

-

Control Group: Basal medium (e.g., DMEM) supplemented with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbic acid.

-

Experimental Groups: Osteogenic induction medium supplemented with varying concentrations of sterile-filtered strontium lactate (e.g., 0.1 mM, 1 mM, 10 mM).

-

-

Medium Change: Change the medium every 2-3 days for the duration of the experiment (up to 21 days).

Alkaline Phosphatase (ALP) Activity Assay

This assay is typically performed after 7 and 14 days of induction.

-

Cell Lysis: Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Substrate Addition: Add p-nitrophenyl phosphate (B84403) (pNPP) substrate to the cell lysate.

-

Incubation: Incubate the mixture at 37°C for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Quantification: Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content of each sample, determined by a protein assay such as the bicinchoninic acid (BCA) assay.

Alizarin Red S (ARS) Staining for Mineralization

This assay is typically performed after 21 days of induction to visualize calcium deposits.

-

Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Washing: Wash the fixed cells twice with deionized water.

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate at room temperature for 20-30 minutes.

-

Washing: Aspirate the staining solution and wash the cells four to five times with deionized water to remove excess stain.

-

Visualization: Visualize the stained mineralized nodules using a microscope.

-

Quantification (Optional): To quantify the mineralization, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride, and the absorbance of the eluate can be measured at 562 nm.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

This is typically performed at early (day 3-7) and late (day 14) time points.

-

RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative PCR using a qPCR instrument, specific primers for target genes (e.g., RUNX2, ALP, OPN, OCN), and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the experimental and control groups.

Concluding Remarks

Strontium lactate is a promising and effective agent for promoting the osteogenic differentiation of MSCs. The provided protocols and data serve as a valuable resource for researchers and drug development professionals working in the field of bone regeneration. The dose- and time-dependent effects of strontium should be carefully considered and optimized for each specific application to achieve the desired therapeutic outcomes.

References

- 1. Strontium Functionalization of Biomaterials for Bone Tissue Engineering Purposes: A Biological Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strontium potently inhibits mineralisation in bone-forming primary rat osteoblast cultures and reduces numbers of osteoclasts in mouse marrow cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strontium promotes osteogenic differentiation by activating autophagy via the the AMPK/mTOR signaling pathway in MC3T3-E1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Strontium promotes osteogenic differentiation of mesenchymal stem cells through the Ras/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Strontium Promotes the Proliferation and Osteogenic Differentiation of Human Placental Decidual Basalis- and Bone Marrow-Derived MSCs in a Dose-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Low-dose strontium stimulates osteogenesis but high-dose doses cause apoptosis in human adipose-derived stem cells via regulation of the ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Strontium Lactate Nanoparticle Synthesis in Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium-based nanoparticles have emerged as promising candidates in the field of drug delivery and regenerative medicine.[1][2] Their biocompatibility and therapeutic properties, particularly in bone tissue engineering, make them an attractive platform for targeted drug delivery.[3] Strontium itself is known to have beneficial effects on bone metabolism, promoting bone formation while inhibiting bone resorption.[3] This document provides detailed application notes and proposed experimental protocols for the synthesis and characterization of strontium lactate (B86563) nanoparticles as a potential drug delivery vehicle.

While specific literature on the synthesis of strontium lactate nanoparticles for drug delivery is limited, this document outlines a proposed synthesis method adapted from established co-precipitation and ultrasound-assisted techniques for other metallic nanoparticles.[4][5][6] The provided protocols are intended as a starting point for researchers to develop and optimize their own synthesis and drug loading procedures.

Data Presentation: Comparative Physicochemical Properties of Strontium-Based Nanoparticles

The following table summarizes the physicochemical properties of various strontium-based nanoparticles from existing literature, which can serve as a benchmark for the development of strontium lactate nanoparticles.

| Nanoparticle Formulation | Synthesis Method | Average Size (nm) | Zeta Potential (mV) | Drug/Molecule Loaded | Encapsulation Efficiency (%) | Reference |

| Strontium Ranelate-loaded PLGA Microspheres | Solid-in-oil nanosuspension | ~150,000 | Not Reported | Strontium Ranelate | 54.02 ± 9.26 | [7] |

| Strontium Carbonate Nanoparticles | Mixed Solvent | Dumbbell-shaped | Not Reported | Etoposide | Not Reported | [4] |

| Strontium Sulfite Nanoparticles | Nanoprecipitation | 180 ± 20 | +12 ± 2 | siRNA | Not Reported | [8] |

| Na-Glc-coated Strontium Sulfite Nanoparticles | Nanoprecipitation | 110 ± 15 | +8 ± 1.5 | siRNA | Not Reported | [8] |

| Strontium-doped Hydroxyapatite | Hydrothermal | 164.7 - 406.2 (length), 25.5 - 53.9 (width) | Not Reported | Not Applicable | Not Applicable | [9] |

| Strontium-doped Iron Oxide | Co-precipitation | Not Reported | Not Reported | Ibuprofen | Increases with Sr content | [10] |

Experimental Protocols

Proposed Protocol 1: Co-Precipitation Synthesis of Strontium Lactate Nanoparticles

This protocol describes a proposed method for the synthesis of strontium lactate nanoparticles based on the principles of co-precipitation, a common technique for preparing inorganic nanoparticles.[4][11]

Materials:

-

Strontium Chloride (SrCl₂)

-

Lactic Acid (C₃H₆O₃)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Magnetic stirrer

-

Centrifuge

-

Lyophilizer (optional)

Procedure:

-

Precursor Solution Preparation:

-

Prepare a 0.5 M aqueous solution of Strontium Chloride (SrCl₂).

-

Prepare a 1.0 M aqueous solution of Lactic Acid.

-

Prepare a 1.0 M aqueous solution of Sodium Hydroxide (NaOH).

-

-

Co-Precipitation Reaction:

-

In a beaker, mix the Strontium Chloride solution and the Lactic Acid solution in a 1:2 molar ratio under vigorous stirring.

-

Slowly add the Sodium Hydroxide solution dropwise to the mixture to adjust the pH to a range of 9-11. The formation of a milky white precipitate indicates the formation of strontium lactate nanoparticles.

-

Continue stirring for 2-4 hours at room temperature to allow for the maturation of the nanoparticles.

-

-

Purification:

-

Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

-

Discard the supernatant and wash the nanoparticle pellet three times with deionized water and once with ethanol to remove unreacted precursors and byproducts.

-

-

Drying:

-

Dry the purified nanoparticles in an oven at 60°C overnight or by lyophilization for a fine powder.

-

Proposed Protocol 2: Ultrasound-Assisted Synthesis of Strontium Lactate Nanoparticles

This protocol proposes the use of ultrasound to potentially achieve smaller and more uniform strontium lactate nanoparticles.[5][6]

Materials:

-

Same as Protocol 1

-

Ultrasonic probe or bath

Procedure:

-

Precursor Solution Preparation:

-

Prepare the precursor solutions as described in Protocol 1.

-

-

Sonochemical Reaction:

-

Combine the Strontium Chloride and Lactic Acid solutions in a reaction vessel placed in an ultrasonic bath or with an ultrasonic probe immersed in the solution.

-

While sonicating, slowly add the Sodium Hydroxide solution to induce precipitation.

-

Continue sonication for 1-2 hours. The ultrasonic cavitation is expected to promote nucleation and reduce particle agglomeration.[6]

-

-

Purification and Drying:

-

Follow the purification and drying steps as described in Protocol 1.

-

Protocol 3: Drug Loading onto Strontium Lactate Nanoparticles (Hypothetical)

This protocol outlines a general method for loading a model drug onto the synthesized strontium lactate nanoparticles.

Materials:

-

Synthesized Strontium Lactate Nanoparticles

-

Model Drug (e.g., Doxorubicin, Ibuprofen)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Stirrer

-

Centrifuge

-

UV-Vis Spectrophotometer

Procedure:

-

Drug Solution Preparation:

-

Prepare a stock solution of the model drug in a suitable solvent (e.g., deionized water or PBS).

-

-

Loading Process:

-

Disperse a known amount of strontium lactate nanoparticles in a specific volume of the drug solution.

-

Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticle surface.

-

-

Separation and Quantification:

-

Centrifuge the mixture to separate the drug-loaded nanoparticles from the solution.

-

Measure the concentration of the free drug in the supernatant using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.

-

-

Calculation of Encapsulation Efficiency and Drug Loading Content:

-